tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15768792
InChI: InChI=1S/C11H20N4O2/c1-7(2)15-9(12)8(6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16)
SMILES:
Molecular Formula: C11H20N4O2
Molecular Weight: 240.30 g/mol

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate

CAS No.:

Cat. No.: VC15768792

Molecular Formula: C11H20N4O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate -

Specification

Molecular Formula C11H20N4O2
Molecular Weight 240.30 g/mol
IUPAC Name tert-butyl N-(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate
Standard InChI InChI=1S/C11H20N4O2/c1-7(2)15-9(12)8(6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16)
Standard InChI Key OKDXJZVYJKMPRL-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The IUPAC name of the compound is tert-butyl NN-(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate. Its canonical SMILES representation is CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N, reflecting the pyrazole ring substituted with an isopropyl group at position 1, an amino group at position 5, and a carbamate moiety at position 4.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H20N4O2\text{C}_{11}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight240.30 g/mol
IUPAC Nametert-butyl NN-(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate
CAS NumberNot publicly disclosed
SMILESCC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N

The pyrazole ring’s electron-rich nature and hydrogen-bonding capabilities from the amino and carbamate groups enhance its reactivity and binding affinity to biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential functionalization of the pyrazole core:

Table 2: Representative Synthesis Steps

StepDescriptionReagents/Conditions
1Preparation of 5-amino-1-isopropylpyrazoleIsopropylamine, nitrating agents
2Introduction of carbamate grouptert-butyl chloroformate, base (e.g., Et3N\text{Et}_3\text{N})
3PurificationColumn chromatography, dichloromethane/hexane

Dichloromethane is preferred as a solvent due to its compatibility with carbamate-forming reactions. The tert-butyl group enhances steric protection, improving intermediate stability during synthesis .

Reactivity and Functionalization

The compound’s reactivity centers on two sites:

  • Amino Group (Position 5): Susceptible to acylation, alkylation, or Schiff base formation.

  • Carbamate Moiety (Position 4): Hydrolyzable under acidic or basic conditions to yield primary amines, enabling conjugation with drug delivery systems.

For example, reaction with acyl chlorides forms amide derivatives:

RCOCl+H2N-Pyrazole-CarbamateRCONH-Pyrazole-Carbamate+HCl\text{RCOCl} + \text{H}_2\text{N-Pyrazole-Carbamate} \rightarrow \text{RCONH-Pyrazole-Carbamate} + \text{HCl}

This versatility supports its use as a scaffold in drug discovery.

Biological Activities and Mechanisms

Anticancer Applications

The compound’s mechanism in oncology may involve:

  • Enzyme Inhibition: Binding to kinase active sites (e.g., EGFR, VEGFR) to block signaling pathways.

  • Receptor Modulation: Antagonizing adenosine receptors to inhibit tumor proliferation.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High logP (~2.5) predicts good lipid membrane permeability.

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) likely oxidize the tert-butyl group, forming water-soluble metabolites.

Toxicity Considerations

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its patent-protected analogs highlight commercial interest .

Agrochemical Uses

Pyrazole derivatives are explored as herbicides targeting acetolactate synthase (ALS), though this application remains speculative for the reviewed compound.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step routes reduce scalability.

  • Biological Data Gaps: In vivo efficacy and toxicity studies are needed.

Future research should prioritize:

  • Structure-activity relationship (SAR) studies to optimize potency.

  • Development of single-step synthetic methodologies.

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